Binding Affinity and Target Engagement: A Critical Data Gap Versus SANT-2
The primary comparator SANT-2, sharing the identical 3,4,5-triethoxybenzamide core, has a well-defined binding affinity for the Smoothened receptor (KD = 12 nM) as an allosteric antagonist . No corresponding binding, functional, or selectivity data has been identified for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide in any primary research paper, patent, or authoritative database following exclusion of prohibited sources. Consequently, no direct head-to-head comparison or cross-study analysis is possible.
| Evidence Dimension | Binding affinity for Smoothened (Smo) receptor |
|---|---|
| Target Compound Data | No data available in permitted sources |
| Comparator Or Baseline | SANT-2: KD = 12 nM (allosteric antagonist) |
| Quantified Difference | Cannot be calculated |
| Conditions | Radioligand binding competition assay vs. [³H]SAG-1.3 or [³H]Cyclopamine |
Why This Matters
This is a critical data gap for any procurement decision; assuming conserved Smo activity based solely on the common triethoxybenzamide core is unsupported by evidence and risks project failure.
